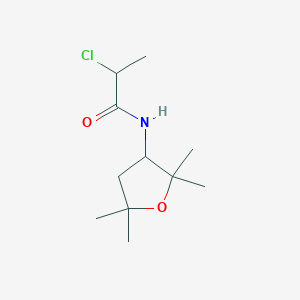

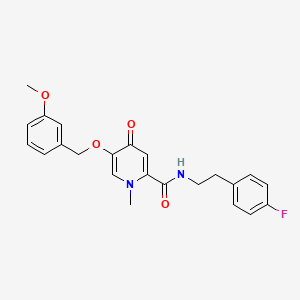

![molecular formula C20H18N2O3S2 B2872645 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1426314-59-1](/img/structure/B2872645.png)

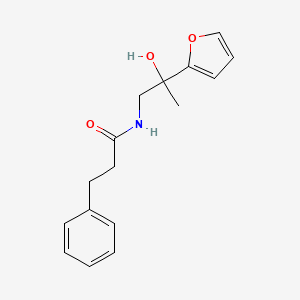

2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide” is a functionalized compound that has been studied for its luminescent properties . It has been used as a luminescent material in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The compound has been synthesized through various reactions. For instance, it has been synthesized via the Suzuki-Miyaura cross-coupling reaction . The synthesized compounds were characterized using NMR (1H and 13C), high-resolution mass spectrometry, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of the compound has been studied using experimental and theoretical methods . The relationship between the molecular structure and the photophysical and electrochemical properties of the compound has been revealed .Chemical Reactions Analysis

The compound has shown good inhibitory activity against PTP1B with an IC50 value of 11.17 μM . It has also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .Physical And Chemical Properties Analysis

The compound and its difluoroboron complexes have good thermal stability and electrochemical stability . The difluoroboron complexes showed strong emission, low turn-on voltage (3.9-4.8 V), and better EL performance than the ligand in OLEDs .Aplicaciones Científicas De Investigación

Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been evaluated for its potential as an inhibitor of PTP1B, which is a negative regulator of insulin and leptin signaling. PTP1B inhibitors are considered promising therapeutic agents for Type II diabetes due to their role in enhancing insulin signaling . The derivatives of this compound have shown good in vitro inhibitory activity and in vivo antihyperglycemic efficacy, making them valuable lead molecules for antidiabetic drug development .

Antidiabetic Drug Development

The derivatives of the compound have been synthesized and characterized for their potential as novel antidiabetic drugs. These derivatives have been tested in vitro for PTP1B inhibitory activity and in vivo using a streptozotocin-induced diabetic Wistar rat model. The results indicated that certain derivatives could serve as effective antidiabetic agents .

Molecular Docking Studies

Molecular docking studies have been performed with the most potent analogs of this compound to understand their binding mode to the active site of PTP1B. These studies help in elucidating the molecular interactions and binding affinities, which are crucial for the design of more effective PTP1B inhibitors .

Lead Molecule for Drug Discovery

Due to its promising activity as a PTP1B inhibitor, this compound is considered a valuable lead molecule in drug discovery, particularly in the search for new treatments for metabolic disorders like Type II diabetes .

Research Tool in Life Sciences

As a research chemical, this compound is used by scientists in the field of life sciences to study biochemical pathways, understand disease mechanisms, and develop new therapeutic strategies. It is part of a collection of rare and unique chemicals provided for early discovery research .

Mecanismo De Acción

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a green emission in solution and solid films .

Biochemical Pathways

The compound may affect certain biochemical pathways related to fluorescence. The ESIPT process, which is characteristic of the compound, is known to influence the photophysical properties of fluorescent materials

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The compound has been studied for its luminescent properties. Upon coordination with difluoroborate, a significant blue shift and enhanced emission were observed due to restricted conformational changes . These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), exhibiting strong emission and low turn-on voltages .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s luminescent properties may vary depending on the solvent used and the presence of other substances

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-24-16-9-3-4-10-17(16)25-13-7-6-12-21-19(23)14-26-20-22-15-8-2-5-11-18(15)27-20/h2-5,8-11H,12-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKJKMQKBOMRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

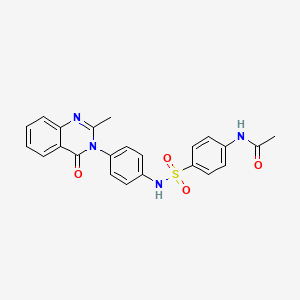

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

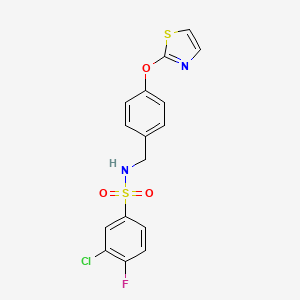

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)

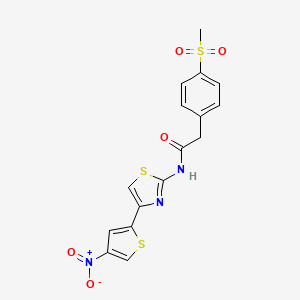

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)